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molecular formula C6H4N2 B195900 4-Cyanopyridine CAS No. 100-48-1

4-Cyanopyridine

Cat. No. B195900
M. Wt: 104.11 g/mol
InChI Key: GPHQHTOMRSGBNZ-UHFFFAOYSA-N
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Patent
US07094781B2

Procedure details

To a solution of sodium (0.23 g) in methanol (40 ml) was added 4-cyanopyridine (10.62 g) at r.t. Stirring was continued for 6 h followed by the addition of ammoniumchloride (5.9 g) and stirring was continued for another 10 h. Then, diethylether (120 ml) was added and the precipitate was filtered off after 30 min and washed with diethylether (20 ml). The product was dried under high vacuum. 4-Amidino-pyridine hydrochloride (14.95 g) was obtained as a white powder.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
10.62 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[C:2]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)#[N:3].[Cl-:10].[NH4+:11].C(OCC)C>CO>[ClH:10].[C:2]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)(=[NH:11])[NH2:3] |f:2.3,6.7,^1:0|

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
[Na]
Name
Quantity
10.62 g
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for another 10 h
Duration
10 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off after 30 min
Duration
30 min
WASH
Type
WASH
Details
washed with diethylether (20 ml)
CUSTOM
Type
CUSTOM
Details
The product was dried under high vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Cl.C(N)(=N)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.95 g
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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